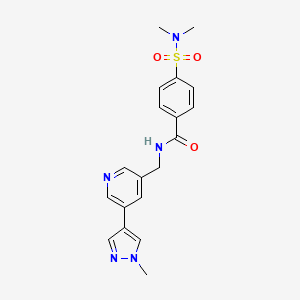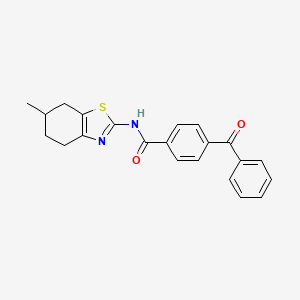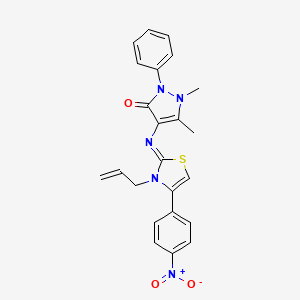![molecular formula C21H24N4O4 B2789965 2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-80-9](/img/structure/B2789965.png)
2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one, also known as 2-nitro-4-benzylpiperazinoethylbenzoxazin-3-one (NBPO), is an artificial organic compound that has been gaining attention in the scientific community due to its potential applications in the areas of drug design, drug delivery, and biochemistry. NBPO was first synthesized in the laboratory in 2004, and since then has been studied for its various properties and applications.
Applications De Recherche Scientifique
NBPO has been studied for its potential applications in drug design, drug delivery, and biochemistry. Its structure is similar to that of a number of known drugs, which makes it a promising candidate for drug design. Additionally, its hydrophobic nature makes it a potential candidate for drug delivery, as it can be used to target specific cells or tissues. Finally, its ability to act as an inhibitor of certain enzymes makes it a potential tool for studying biochemical pathways.
Mécanisme D'action
NBPO has been found to act as an inhibitor of certain enzymes, such as the enzyme tyrosine kinase. It does this by binding to the enzyme and preventing it from binding to its substrate, thus blocking its activity. Additionally, NBPO has been found to act as a competitive inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
NBPO has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and COX-2, as well as to act as an antioxidant. Additionally, NBPO has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, NBPO has been found to have a protective effect on cells, as it has been found to protect them from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
NBPO has several advantages for use in lab experiments. First, it is relatively easy to synthesize, and the reaction can be carried out in a relatively short amount of time. Additionally, NBPO is relatively stable, and can be stored for long periods of time without degradation. Finally, it is relatively inexpensive to purchase.
However, there are also some limitations to using NBPO in lab experiments. First, it is not very soluble in water, meaning that it can be difficult to dissolve in aqueous solutions. Additionally, it is relatively hydrophobic, meaning that it can be difficult to target specific cells or tissues. Finally, it can be toxic to cells in high concentrations, meaning that it must be used with caution.
Orientations Futures
There are a number of potential future directions for research into NBPO. First, more research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop better methods for targeting specific cells or tissues with NBPO. Finally, more research is needed to develop better methods for synthesizing NBPO, as well as to develop more efficient methods for using it in lab experiments. Additionally, research is needed to explore the potential applications of NBPO in drug design and drug delivery, as well as its potential uses in other areas, such as biochemistry and medicine.
Méthodes De Synthèse
NBPO can be synthesized through a multi-step reaction process. First, 4-benzylpiperazin-2-one is reacted with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form a nitro-4-benzylpiperazinoethylbenzoxazin-3-one intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form the final product, NBPO. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C.
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21-19(29-20-14-17(25(27)28)6-7-18(20)22-21)8-9-23-10-12-24(13-11-23)15-16-4-2-1-3-5-16/h1-7,14,19H,8-13,15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGCINRNPKULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2789883.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)



![Methyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2789895.png)


![Benzo[b]thiophene-3-carboxylic acid, 7-methyl-](/img/structure/B2789901.png)
